molecular formula C18H20N6O2 B6418325 9-butyl-5-methyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione CAS No. 921803-69-2

9-butyl-5-methyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione

Cat. No.: B6418325
CAS No.: 921803-69-2
M. Wt: 352.4 g/mol
InChI Key: XNYPXCIUTASKJO-UHFFFAOYSA-N
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Description

9-Butyl-5-methyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is a heterocyclic compound featuring a fused triazolopurine core substituted with a butyl chain, methyl group, and 4-methylphenyl moiety. The compound’s structure combines purine and triazole rings, which are common in bioactive molecules due to their ability to mimic nucleobases or participate in hydrogen bonding.

Properties

IUPAC Name

5-butyl-1-methyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2/c1-4-5-10-23-13-15(25)19-18(26)22(3)16(13)24-14(20-21-17(23)24)12-8-6-11(2)7-9-12/h6-9H,4-5,10H2,1-3H3,(H,19,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYPXCIUTASKJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Core Modifications

The triazolopurine scaffold is structurally distinct from other purine derivatives, such as imidazopurines or pyrazolopurines. For example, 9-butyl-5-methyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione differs from theophylline (a xanthine derivative) by replacing the imidazole ring with a triazole and introducing bulky alkyl/aryl substituents. These modifications likely alter binding affinity to adenosine receptors or enzymes like phosphodiesterases.

A structurally related compound, (5Z)3-[4-(1,3-Benzodioxol-5-ylmethylamino)butyl]-5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one (9h) (), shares a heterocyclic core (thiazolidinone) but differs in substituents and functional groups. While 9h includes benzodioxolylmethylamino and thione groups, the target compound’s triazolopurine core and dione functionalities may confer distinct electronic and steric properties.

Physicochemical Properties

However, inferences can be drawn from structural analogs:

Property Target Compound (Triazolopurine Dione) (5Z)-Thiazolidinone (9h) Theophylline
Molecular Weight ~409.5 g/mol (estimated) 471.10 g/mol 180.16 g/mol
Melting Point Not reported 245–256°C 270–274°C
Solubility Likely low (lipophilic substituents) Low (high m.p. suggests poor) Moderate in water
Key Substituents Butyl, 4-methylphenyl, methyl Benzodioxolyl, thione Methyl, carbonyl

The higher molecular weight and bulky substituents of the target compound compared to theophylline suggest reduced aqueous solubility, which may necessitate formulation strategies for bioavailability.

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